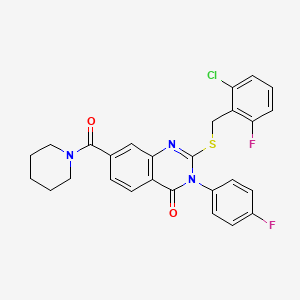

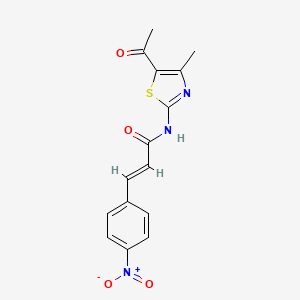

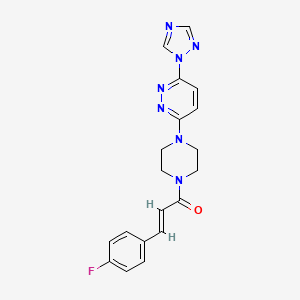

![molecular formula C16H15N3O4 B2745757 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034462-56-9](/img/structure/B2745757.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetically designed organic compound with a unique structure that bridges various functional groups. This compound's diverse applications in fields such as medicinal chemistry and materials science highlight its significance.

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrrolopyridine derivatives, it may influence pathways related to cell signaling, apoptosis, or other cellular processes .

Pharmacokinetics

Its solubility in dmso and methanol suggests it may be well-absorbed in the body . Its molecular weight (238.24 g/mol) is within the range that generally allows for good bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis begins with the preparation of the pyrrolopyridine ring, followed by the introduction of the furan and carboxamide groups. Standard organic reactions like Friedel-Crafts acylation, nucleophilic substitution, and amidation are employed. Reaction conditions often involve the use of specific catalysts like Lewis acids or bases, precise temperature control, and solvent systems optimized to facilitate each reaction step.

Industrial Production Methods

Industrial-scale production might involve continuous flow chemistry techniques to enhance yield and reduce reaction times. Optimization of parameters like solvent choice, reaction temperature, and pressure is critical. Moreover, the use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is becoming increasingly significant.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is reactive towards a variety of chemical transformations:

Oxidation: : Can be oxidized to form higher oxidation state products using agents like potassium permanganate or chromium trioxide.

Reduction: : Undergoes reduction with hydrogen gas over a palladium catalyst to form reduced derivatives.

Substitution: : Subject to nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: : Halogenated reagents, strong nucleophiles like organolithium or Grignard reagents.

Major Products Formed

Depending on the type of reaction, products may include oxidized derivatives, reduced compounds, or substituted carboxamides. The specific functional groups formed are dictated by the reagents and reaction conditions employed.

Aplicaciones Científicas De Investigación

Chemistry

This compound finds use in organic synthesis as a building block for complex molecules, serving as a precursor for heterocyclic compounds. Its unique structure makes it valuable in developing novel pharmaceuticals.

Biology

In biological research, it is utilized in studying enzyme interactions and as a probe in biochemical assays. Its reactivity allows it to form covalent bonds with active sites, aiding in the elucidation of enzymatic mechanisms.

Medicine

Medically, the compound's derivatives may exhibit pharmacological properties such as anti-inflammatory or anti-cancer activity. Its potential in drug design and development is under investigation.

Industry

In industry, it may be used in the manufacture of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide.

Pyrrolopyridine derivatives.

Furan carboxamides.

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various applications, from pharmaceuticals to materials science.

Propiedades

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-9-8-12(10(2)23-9)14(20)18-6-7-19-15(21)11-4-3-5-17-13(11)16(19)22/h3-5,8H,6-7H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBCLFKTPKVZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

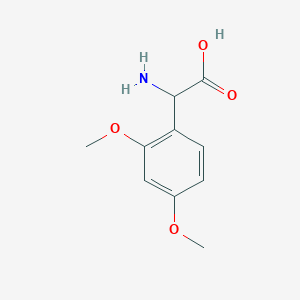

![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)

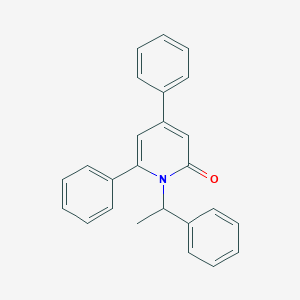

![2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B2745681.png)

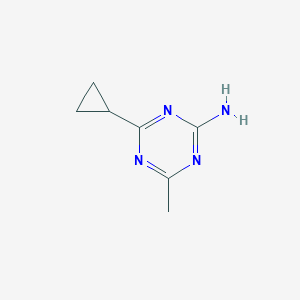

![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)

![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)